![molecular formula C9H14NO4P B14468574 Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]- CAS No. 66794-15-8](/img/structure/B14468574.png)
Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid is an organic compound that features both an amino group and a phosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid typically involves the reaction of 4-aminophenol with methyl acrylate or acrylic acid under reflux conditions. The intermediate products are then further reacted to introduce the phosphonic acid group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce various functional groups at the hydroxyl position.
Wissenschaftliche Forschungsanwendungen
(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid has several scientific research applications:
Chemistry: Used as a chelating agent due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of (1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid involves its interaction with metal ions and biological molecules. The phosphonic acid group can form strong bonds with metal ions, making it effective as a chelating agent. Additionally, the amino and hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Aminoethyl)phosphonic acid
- (3-Aminopropyl)phosphonic acid
- ®-(1-Aminoethyl)phosphonic acid
- (S)-(1-Aminoethyl)phosphonic acid
Uniqueness
(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid is unique due to the presence of both an amino group and a hydroxyl group on the phenyl ring, which allows for a diverse range of chemical reactions and interactions. This makes it particularly versatile for applications in various fields, including chemistry, biology, and medicine .
Eigenschaften
CAS-Nummer |
66794-15-8 |
|---|---|
Molekularformel |
C9H14NO4P |
Molekulargewicht |
231.19 g/mol |
IUPAC-Name |
[1-amino-3-(4-hydroxyphenyl)propan-2-yl]phosphonic acid |
InChI |
InChI=1S/C9H14NO4P/c10-6-9(15(12,13)14)5-7-1-3-8(11)4-2-7/h1-4,9,11H,5-6,10H2,(H2,12,13,14) |
InChI-Schlüssel |
VEHRQPHSYMXVRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(CN)P(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




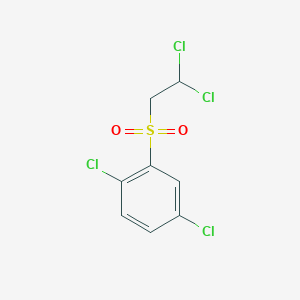

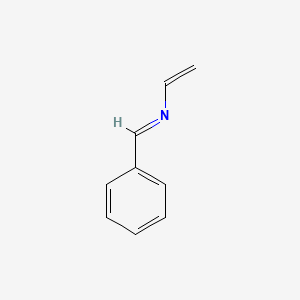

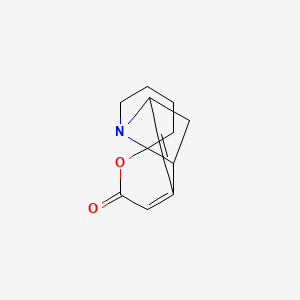
![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)

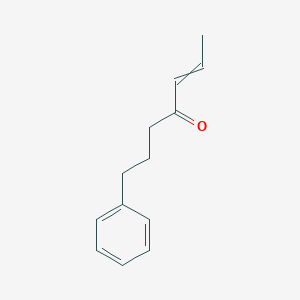
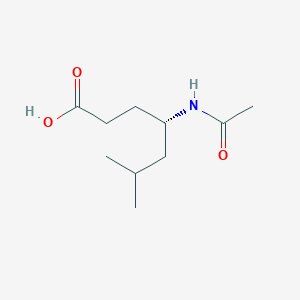

![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)
